molecular formula C16H10ClNO B1433318 4-(2-Chlorobenzoyl)quinoline CAS No. 1706436-14-7

4-(2-Chlorobenzoyl)quinoline

Cat. No.: B1433318
CAS No.: 1706436-14-7
M. Wt: 267.71 g/mol
InChI Key: OHGJDJLGGXGEOK-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. The structure of this compound consists of a quinoline ring system substituted with a 2-chlorobenzoyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzoyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde or ketone under acidic or basic conditions. Another method involves the Pfitzinger reaction, where isatin reacts with a substituted benzaldehyde in the presence of a base to form the quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above-mentioned synthetic routes. These methods often employ catalysts and specific reaction conditions to enhance yield and purity. For example, the use of microwave irradiation, ionic liquids, or ultrasound can improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorobenzoyl)quinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzoyl)quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorobenzoyl)quinoline is unique due to the presence of both the 2-chlorobenzoyl group and the quinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-chlorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJDJLGGXGEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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